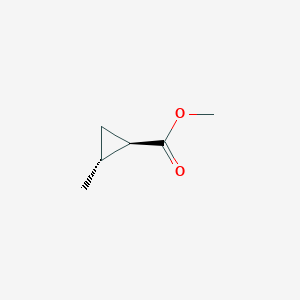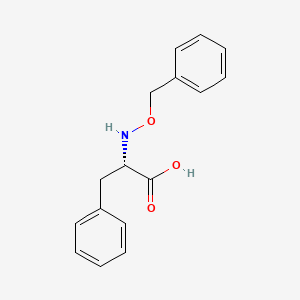![molecular formula C13H10ClFN2O5S B14638513 N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide CAS No. 51765-52-7](/img/structure/B14638513.png)
N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide is a chemical compound with the molecular formula C13H10ClFN2O5S and a molecular weight of 360.745 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group, a nitrophenyl group, and a fluoromethanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-nitrochlorobenzene in the presence of a base to form 2-(4-chlorophenoxy)-4-nitrophenyl chloride. This intermediate is then reacted with fluoromethanesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted phenyl compounds .
Scientific Research Applications
N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.
Dichlorprop: Another chlorophenoxy herbicide with structural similarities.
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: Compounds with anti-inflammatory activities and similar structural motifs.
Uniqueness
N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide is unique due to its combination of a chlorophenoxy group, a nitrophenyl group, and a fluoromethanesulfonamide group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
51765-52-7 |
|---|---|
Molecular Formula |
C13H10ClFN2O5S |
Molecular Weight |
360.75 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide |
InChI |
InChI=1S/C13H10ClFN2O5S/c14-9-1-4-11(5-2-9)22-13-7-10(17(18)19)3-6-12(13)16-23(20,21)8-15/h1-7,16H,8H2 |
InChI Key |
BFJFBWPCLSLVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


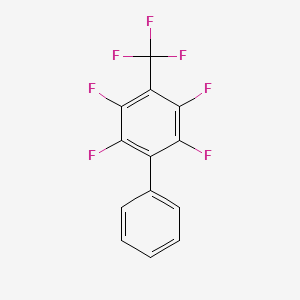
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
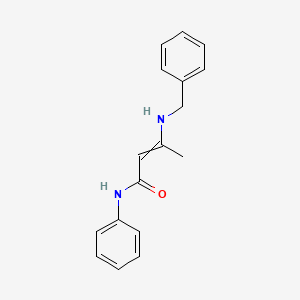
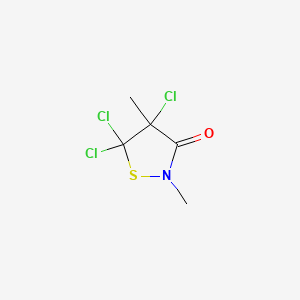
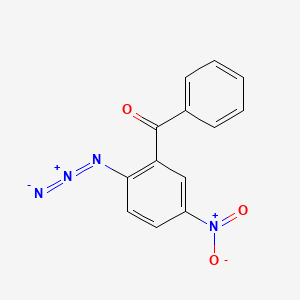
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
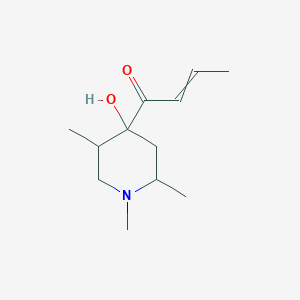

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
